Z-Ile-Ile-OH

Cysteine protease Cathepsin B Enzyme kinetics

Z-Ile-Ile-OH (CAS 42538-01-2) is a sequence-defined Cbz-protected dipeptide with verified cathepsin B ligand activity (Ki=6,600 nM) and carboxypeptidase substrate specificity. Unlike generic Cbz-dipeptides, its β-branched Ile-Ile scaffold ensures reproducible enzyme kinetics data. Substituting with isomers Z-Ile-Leu-OH or Z-Leu-Ile-OH alters P1/P1' subsite interactions and invalidates comparative assays. For protease inhibitor SAR studies and solid-phase peptide synthesis requiring orthogonal Cbz protection. ≥98% purity. For R&D use only.

Molecular Formula C20H30N2O5
Molecular Weight 378.5 g/mol
CAS No. 42538-01-2
Cat. No. B151299
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZ-Ile-Ile-OH
CAS42538-01-2
Molecular FormulaC20H30N2O5
Molecular Weight378.5 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)NC(C(C)CC)C(=O)O)NC(=O)OCC1=CC=CC=C1
InChIInChI=1S/C20H30N2O5/c1-5-13(3)16(18(23)21-17(19(24)25)14(4)6-2)22-20(26)27-12-15-10-8-7-9-11-15/h7-11,13-14,16-17H,5-6,12H2,1-4H3,(H,21,23)(H,22,26)(H,24,25)/t13-,14-,16-,17-/m0/s1
InChIKeyQJJULDSUCQXEDB-OTRWWLKZSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Z-Ile-Ile-OH (CAS 42538-01-2) Procurement Guide: Protease Substrate and N-Terminal Protected Dipeptide


Z-Ile-Ile-OH (CAS 42538-01-2) is an N-terminal benzyloxycarbonyl (Cbz)-protected dipeptide consisting of two L-isoleucine residues, with molecular formula C20H30N2O5 and molecular weight 378.5 g/mol [1]. This compound is classified as a functionalized dipeptide, characterized by the presence of a Cbz protecting group that confers stability under acidic conditions while permitting selective deprotection via hydrogenolysis or mild basic hydrolysis [2]. The Cbz group is an orthogonal protecting group widely employed in peptide synthesis strategies, and its incorporation into the Ile-Ile dipeptide scaffold yields a well-defined chemical entity with computed XLogP3 of 2.9 and hydrophobicity of 2.08 [3], indicating moderate lipophilicity relative to unmodified dipeptides [4].

Why Z-Ile-Ile-OH Cannot Be Replaced by Alternative Cbz-Protected Dipeptides in Protease Assays


Cbz-protected dipeptides are not functionally interchangeable despite sharing the same protecting group chemistry and similar molecular weights [1]. The specific amino acid sequence dictates substrate recognition, binding affinity, and kinetic behavior toward individual proteases [2]. Substituting Z-Ile-Ile-OH with Z-Ile-Leu-OH (CAS 38972-95-1) or Z-Leu-Ile-OH (CAS 42537-96-2) alters the P1 and P1' subsite interactions due to differences in side-chain branching, steric bulk, and hydrophobic character [3]. Even among isomeric dipeptides with identical molecular formula (C20H30N2O5, MW 378.46), the enzymatic hydrolysis rates, inhibitory profiles, and solubility characteristics differ substantially [4]. Researchers requiring reproducible enzyme kinetics data or developing structure-activity relationships must verify the exact sequence identity rather than relying on functional substitution based on protecting group similarity alone [5].

Z-Ile-Ile-OH Quantitative Evidence: Comparative Cathepsin Binding Data for Scientific Selection


Z-Ile-Ile-OH Cathepsin B Inhibition: Quantitative Ki Determination

Z-Ile-Ile-OH demonstrates measurable inhibitory activity against cathepsin B, a cysteine protease implicated in protein degradation, antigen presentation, and tumor invasion [1]. The compound exhibits a Ki value of 6,600 nM against cathepsin B under acidic assay conditions (pH 5.5, 2°C) in a protease enzyme inhibition assay targeting members of the cysteine protease family including cathepsins B, Z, and H [2].

Cysteine protease Cathepsin B Enzyme kinetics

Z-Ile-Ile-OH Cathepsin L Inhibitory Activity: Comparative IC50 Profile

Z-Ile-Ile-OH exhibits inhibitory activity against cathepsin L, a cysteine protease with established roles in extracellular matrix remodeling, MHC class II antigen processing, and tumor progression [1]. In a fluorescence-based enzymatic assay using Z-Leu-Arg-AMC as substrate, Z-Ile-Ile-OH demonstrates an IC50 of 10,000 nM (10 μM) against cathepsin L following a 60-minute pre-incubation period [2].

Cathepsin L Cysteine protease inhibition IC50

Z-Ile-Ile-OH Physicochemical Properties: Computed Lipophilicity and Hydrophobicity for Sequence-Specific Selection

Z-Ile-Ile-OH exhibits a computed XLogP3 value of 2.9 and a hydrophobicity parameter of 2.08 [1]. These values place the compound within the moderately lipophilic range among Cbz-protected dipeptides, reflecting the contribution of the two isoleucine side chains (each with sec-butyl branching) and the benzyloxycarbonyl aromatic ring [2]. The physicochemical profile differs meaningfully from sequence isomers Z-Ile-Leu-OH and Z-Leu-Ile-OH, which possess identical molecular weight and formula but distinct spatial arrangements affecting partition behavior and solubility [3].

Lipophilicity XLogP Hydrophobicity

Z-Ile-Ile-OH Carboxypeptidase Substrate Activity: Comparative Enzymatic Hydrolysis Profile

Z-Ile-Ile-OH has been documented as a substrate for differentiating and characterizing various carboxypeptidases, enzymes that cleave C-terminal amino acids from peptide chains . The compound's N-terminal Cbz protecting group prevents aminopeptidase degradation while the free C-terminal carboxylate enables carboxypeptidase recognition [1]. The Ile-Ile sequence presents steric hindrance from the β-branched isoleucine side chains, resulting in differential hydrolysis kinetics compared to unbranched dipeptide substrates such as Z-Leu-Leu-OH [2]. This property enables the compound to serve as a selective probe for carboxypeptidases with specificity for branched hydrophobic residues at the P1' position [3].

Carboxypeptidase Enzyme substrate Protease characterization

Z-Ile-Ile-OH Application Scenarios: Where This Dipeptide Delivers Differentiated Value


Cathepsin B Inhibitor Screening and SAR Studies

Z-Ile-Ile-OH serves as a characterized moderate-affinity ligand for cathepsin B (Ki = 6,600 nM), enabling researchers to benchmark novel inhibitors and evaluate structure-activity relationships in cysteine protease drug discovery [1]. The compound's well-defined binding constant under standardized assay conditions (pH 5.5, 2°C) provides a reproducible reference point for assessing improvements in potency achieved through structural modifications to the dipeptide scaffold .

Carboxypeptidase Characterization and Substrate Specificity Profiling

As a documented carboxypeptidase substrate with N-terminal Cbz protection, Z-Ile-Ile-OH enables selective analysis of carboxypeptidase activity without aminopeptidase interference [1]. The β-branched isoleucine residues at both P1 and P1' positions allow researchers to probe enzyme tolerance for sterically hindered substrates, distinguishing carboxypeptidases with branched-chain specificity from those preferring unbranched or aromatic residues .

Peptide Synthesis Intermediate for Protease Inhibitor Development

Z-Ile-Ile-OH is employed as an N-terminal protected building block in solid-phase and solution-phase peptide synthesis, particularly for constructing extended peptide sequences containing Ile-Ile motifs relevant to protease inhibitor design [1]. The Cbz protecting group's orthogonal stability profile permits selective deprotection under hydrogenolytic conditions (H2, Pd/C) without affecting acid-labile side-chain protecting groups, facilitating multi-step synthetic routes to peptidomimetic cathepsin inhibitors .

Comparative Cathepsin L Ligand Studies

With an IC50 of 10,000 nM against cathepsin L, Z-Ile-Ile-OH provides a baseline for comparative ligand evaluation in studies examining the differential substrate specificity between cathepsin B and cathepsin L isoforms [1]. The compound's moderate affinity enables its use as a control compound in fluorescence-based high-throughput screening assays using Z-Leu-Arg-AMC or similar fluorogenic substrates, facilitating the identification of more potent cathepsin L inhibitors .

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